1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene
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Overview
Description
1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H10BrFO3 and a molecular weight of 265.08 g/mol It is a derivative of benzene, featuring bromine, fluorine, methoxy, and methoxymethoxy substituents on the aromatic ring
Preparation Methods
The synthesis of 1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of a fluorobenzene derivative in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The methoxymethoxy group can be introduced through a subsequent reaction with methoxymethyl chloride under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy and methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids.
Scientific Research Applications
1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, the bromine and fluorine atoms influence the reactivity of the aromatic ring, facilitating various substitution and coupling reactions . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene can be compared with other halogenated benzene derivatives:
1-Bromo-4-fluorobenzene: Lacks the methoxy and methoxymethoxy groups, making it less versatile in certain chemical reactions.
1-Bromo-2-fluoro-4-methoxybenzene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
2-Bromo-5-methoxybenzotrifluoride:
These comparisons highlight the unique combination of substituents in this compound, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO3/c1-12-5-14-9-7(11)4-3-6(10)8(9)13-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYVEZYFFUWGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1OC)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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